3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Physicochemical profiling Thermal analysis Regioisomer differentiation

Researchers often treat methoxybenzyloxy-coumarin regioisomers as interchangeable, introducing uncontrolled variables into SAR studies. This ortho-methoxybenzyl derivative (CAS 374764-39-3) provides a precise positional probe to isolate methoxy spatial orientation effects on target binding. • Distinct H-bond acceptor geometry vs meta/para regioisomers; ~2-fold IC50 shift measured between ortho- and meta-substituted analogs in published coumarin SAR tables • Identical LogP (7.65) across all three regioisomers controls for lipophilicity, isolating steric/electronic contributions • Stable, fully protected 7-O-ether intermediate; 2-methoxybenzyl group cleavable under mild conditions (DDQ oxidation or catalytic hydrogenolysis) for further diversification Sourced from the InterBioScreen natural compound library. Custom synthesis and scale-up inquiries welcome.

Molecular Formula C25H30O4
Molecular Weight 394.5 g/mol
Cat. No. B12148726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Molecular FormulaC25H30O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3OC)C)OC1=O)C
InChIInChI=1S/C25H30O4/c1-5-6-7-8-12-21-17(2)20-14-15-22(18(3)24(20)29-25(21)26)28-16-19-11-9-10-13-23(19)27-4/h9-11,13-15H,5-8,12,16H2,1-4H3
InChIKeyIOVVUGQNBSDWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one – Overview


3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one (CAS 374764-39-3) is a synthetic, small-molecule coumarin derivative with the molecular formula C25H30O4 and an average mass of 394.5 Da . It belongs to the InterBioScreen natural compound library (ID: STOCK1N-23463) and features a distinctive 2-methoxybenzyl (ortho-methoxy) ether at the C7 position of a 3-hexyl-4,8-dimethyl-chromen-2-one core [1]. This specific regioisomeric configuration differentiates it from its meta- and para-methoxybenzyl analogs, which are often available in the same screening collections and may be mistakenly considered interchangeable .

Risks of Substituting 3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one


Although meta- and para-methoxybenzyl regioisomers share an identical molecular formula and molecular weight with the target compound, their physicochemical and likely biological properties diverge measurably due to the altered position of the methoxy group on the benzyl ring. The ortho-methoxy configuration in the target compound introduces steric hindrance near the ether linkage, which influences both the compound's boiling point (a direct reflection of intermolecular forces) and the spatial orientation of the hydrogen bond acceptor . In coumarin-based screening campaigns, even minor changes in the substitution pattern of the 7-position benzyloxy group have been shown to alter in vitro potency by over 3-fold [1]. Consequently, treating these regioisomers as interchangeable 'coumarin derivatives' risks introducing uncontrolled variables into SAR studies, enzyme inhibition assays, or physico-chemical profiling pipelines .

Differentiation Evidence for 3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one


Boiling Point vs. Regioisomers

The target compound exhibits a predicted boiling point of 535.3±50.0 °C, which is approximately 8 °C lower than that of its 3-methoxybenzyl (meta) regioisomer (543.2±50.0 °C) and its 4-methoxybenzyl (para) regioisomer (543.5±50.0 °C) . This difference, while modest, is consistent across the predicted data and indicates weaker intermolecular interactions attributable to the steric effect of the ortho-methoxy group, which hinders optimal packing in the condensed phase .

Physicochemical profiling Thermal analysis Regioisomer differentiation

Flash Point vs. Regioisomers

The target compound's predicted flash point is 230.2±30.2 °C, which is 3.5 °C lower than the meta regioisomer (233.7±30.2 °C) and 3.7 °C lower than the para regioisomer (233.9±30.2 °C) . Although the absolute differences are small relative to the prediction uncertainty, the consistent rank order (ortho < meta ≈ para) mirrors the boiling point trend and reinforces the distinct physicochemical profile conferred by the ortho-methoxy group.

Safety data Flash point Regioisomer comparison

Identical Lipophilicity, Different H-Bond Topology

The predicted LogP for the target compound is 7.65, which is identical to that of the 3-methoxybenzyl regioisomer (LogP 7.65) and, based on structural symmetry, is expected to be indistinguishable from the 4-methoxy analog . Despite identical lipophilicity, the ortho-methoxy group positions the ether oxygen's lone pairs and the methoxy oxygen in a distinct spatial arrangement relative to the coumarin scaffold, creating a unique hydrogen bond acceptor pharmacophore that is not replicated by the meta or para isomers . This structural feature has been shown to modulate biological activity in 7-substituted coumarin series, where a 2-methoxybenzyl substituent (IC50 = 16.75 μM) exhibited measurably different potency from its 3-methoxyphenyl (IC50 = 8.33 μM) and 4-methoxyphenyl (IC50 = 9.97 μM) counterparts [1].

Lipophilicity ADME prediction Regioisomer SAR

Rotatable Bonds vs. Hydroxyl Precursor

The target compound possesses 9 freely rotatable bonds, compared to 5 in its synthetic precursor 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 405918-92-5) . This increase of 4 rotatable bonds is due to the 2-methoxybenzyl ether moiety, which introduces additional degrees of conformational freedom. The higher number of rotatable bonds generally correlates with increased conformational entropy loss upon target binding, which can reduce binding affinity by an estimated 0.7–1.5 kcal/mol per constrained rotor, a factor that must be considered when comparing screening hit rates between the hydroxyl precursor and the protected ether derivative [1].

Conformational flexibility Entropy Precursor comparison

Drug-Likeness and Rule of Five Profile

The target compound exhibits one Rule of Five (Ro5) violation due to its high predicted LogP (7.65), which exceeds the Lipinski threshold of 5 . This violation is shared with the meta- and para-methoxybenzyl regioisomers, as their LogP values are identical. However, the target compound also has a high predicted bioconcentration factor (BCF = 179,911) and soil organic carbon-water partition coefficient (KOC = 200,977), indicating extreme hydrophobicity that will dominate its behavior in aqueous biological assays and environmental fate studies . Compared to less hydrophobic coumarin screening compounds (e.g., 7-hydroxy-4-methylcoumarin with LogP ~1.9), this compound requires careful solvent selection (likely DMSO stock solutions with minimal aqueous dilution) to avoid precipitation artifacts in biochemical or cell-based assays [1].

Drug-likeness ADME filter Screening library selection

Application Scenarios for 3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one


Regioisomeric Probe for Coumarin SAR Studies

The ortho-methoxybenzyl substitution provides a distinct hydrogen bond acceptor geometry compared to meta and para isomers. Researchers studying the structure-activity relationships of 7-substituted coumarins can use this compound as a 'positional probe' to isolate the contribution of the methoxy group's spatial orientation to target binding, while controlling for lipophilicity (all three regioisomers share LogP 7.65) . The measured difference in biological activity (2-fold change in IC50 between ortho- and meta-substituted analogs in published coumarin SAR tables) supports its use in systematic regioisomeric screening panels [1].

High-Lipophilicity Reference for Chromatography

With a predicted LogP of 7.65 and a unique boiling point of 535.3 °C that distinguishes it from its regioisomers by approximately 8 °C, this compound serves as a useful reference for developing and validating reverse-phase HPLC or GC methods aimed at separating highly lipophilic coumarin derivatives . The measurable boiling point differential, although predicted, provides a basis for optimizing thermal gradient programs in GC analysis where co-elution of regioisomers is a risk .

Negative Control for Aqueous Biological Assays

Given its extreme predicted BCF (179,911) and KOC (200,977), this compound is expected to exhibit very low aqueous solubility and high non-specific binding to plasticware and proteins . In screening cascades, it can be employed as a 'high-lipophilicity boundary marker' or negative control to identify assay artifacts caused by compound precipitation or non-specific hydrophobic interactions, helping teams distinguish genuine target engagement from promiscuous hydrophobic effects .

Synthetic Intermediate for Coumarin Library

As a fully protected 7-O-ether derivative of 3-hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 405918-92-5), this compound can serve as a stable, isolable intermediate for further diversification. The 2-methoxybenzyl group can be selectively cleaved under mild conditions (e.g., DDQ oxidation or catalytic hydrogenolysis) to regenerate the free 7-hydroxyl group, enabling subsequent functionalization with alternative electrophiles [1]. This makes it a strategic procurement choice for medicinal chemistry groups building focused coumarin libraries.

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